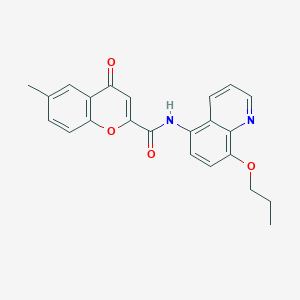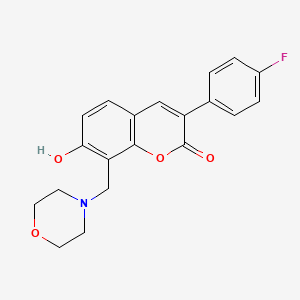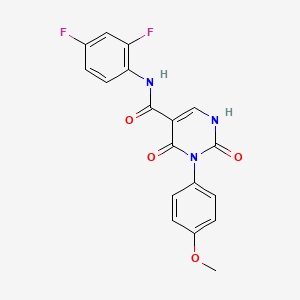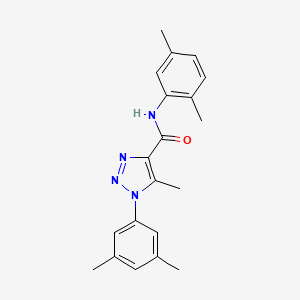![molecular formula C15H10F3N5O B11294261 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B11294261.png)
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is a compound that features a tetrazole ring and a trifluoromethyl group attached to a benzamide structure.
Preparation Methods
The synthesis of 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of radical initiators and trifluoromethylating agents . Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity.
Chemical Reactions Analysis
3-(1H-Tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1H-Tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring and trifluoromethyl group contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(1H-Tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also features a tetrazole ring and is used in energetic materials.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another tetrazole-containing compound with applications in energetic materials.
Properties
Molecular Formula |
C15H10F3N5O |
|---|---|
Molecular Weight |
333.27 g/mol |
IUPAC Name |
3-(tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-4-6-12(7-5-11)20-14(24)10-2-1-3-13(8-10)23-9-19-21-22-23/h1-9H,(H,20,24) |
InChI Key |
ZVVLUHMHVOFTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B11294202.png)
![N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11294209.png)
![methyl {8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11294212.png)
![2-methoxy-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11294224.png)
![1-(methylsulfonyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B11294228.png)

![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11294240.png)


![5-[(5-chloro-2-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11294253.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11294258.png)
![7-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11294262.png)
![1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11294263.png)
